molecular formula C7H5FN2O B573071 5-Fluoro-2-methoxynicotinonitrile CAS No. 1256789-86-2

5-Fluoro-2-methoxynicotinonitrile

Cat. No.: B573071
CAS No.: 1256789-86-2
M. Wt: 152.128
InChI Key: AFGMPWTXHJNZNP-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxynicotinonitrile is an organic compound with the molecular formula C7H5FN2O It is a derivative of nicotinonitrile, featuring a fluorine atom at the 5-position and a methoxy group at the 2-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methoxynicotinonitrile typically involves the introduction of the fluorine and methoxy groups onto the nicotinonitrile scaffold. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a suitable fluorine source reacts with a methoxy-substituted nicotinonitrile under basic conditions. The reaction conditions often include the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methoxynicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

5-Fluoro-2-methoxynicotinonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is used in the development of bioactive molecules and probes for studying biological systems.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methoxynicotinonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom’s high electronegativity can influence the compound’s reactivity and binding affinity to biological targets. The methoxy group can also modulate the compound’s solubility and overall pharmacokinetic properties. These interactions can affect various cellular processes, including enzyme inhibition, receptor binding, and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-methyl-3-nitrobenzoic acid: Another fluorinated aromatic compound with different functional groups.

    6-Fluoro-2-methoxynicotinonitrile: A structural isomer with the fluorine atom at a different position.

    5-Fluoro-3-methoxynicotinonitrile: A compound with the methoxy group at the 3-position instead of the 2-position.

Uniqueness

5-Fluoro-2-methoxynicotinonitrile is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. The combination of the fluorine and methoxy groups at these positions can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5-fluoro-2-methoxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c1-11-7-5(3-9)2-6(8)4-10-7/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGMPWTXHJNZNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694190
Record name 5-Fluoro-2-methoxypyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256789-86-2
Record name 5-Fluoro-2-methoxypyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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